Nvx-207

Descripción

Propiedades

IUPAC Name |

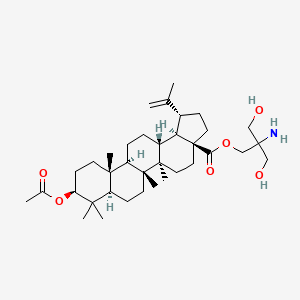

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59NO6/c1-22(2)24-11-16-36(30(41)42-21-35(37,19-38)20-39)18-17-33(7)25(29(24)36)9-10-27-32(6)14-13-28(43-23(3)40)31(4,5)26(32)12-15-34(27,33)8/h24-29,38-39H,1,9-21,37H2,2-8H3/t24-,25+,26-,27+,28-,29+,32-,33+,34+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZVSTAVTJCKDG-DRSBITMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745020-66-0 | |

| Record name | NVX-207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745020660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVX-207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RA5BK4A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nvx-207: A Technical Guide to its Induction of the Intrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvx-207, a novel semi-synthetic derivative of betulinic acid, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's primary mode of action: the induction of apoptosis via the intrinsic pathway. This document synthesizes available data on its effects on key apoptotic markers, outlines detailed experimental protocols for assessing its activity, and presents visual representations of the signaling cascade and experimental workflows.

Introduction

This compound demonstrates significant anti-tumor activity across a range of human and canine cancer cell lines, with a mean half-maximal inhibitory concentration (IC50) of approximately 3.5 µM[1]. Its cytotoxic effects are primarily mediated through the initiation of programmed cell death, or apoptosis, specifically engaging the mitochondrial-dependent intrinsic pathway[1]. This pathway is a critical regulator of cellular homeostasis and a key target in cancer therapy. Understanding the precise molecular events triggered by this compound is crucial for its continued development as a therapeutic agent.

Core Mechanism: Intrinsic Apoptosis Pathway

This compound's induction of apoptosis is characterized by a cascade of intracellular events originating from the mitochondria. This process involves the activation of initiator and effector caspases, cleavage of key cellular substrates, and distinct morphological changes in the cell[2][3].

Caspase Activation and Substrate Cleavage

A hallmark of this compound-induced apoptosis is the activation of a specific caspase cascade. Treatment with this compound leads to the cleavage, and therefore activation, of the initiator caspase-9, followed by the executioner caspases-3 and -7[1]. These activated caspases are responsible for the systematic dismantling of the cell.

One of the primary substrates for executioner caspases is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is a well-established marker of apoptosis. Studies have consistently shown that this compound treatment results in the cleavage of PARP.

Modulation of Apoptosis-Related Proteins

In addition to caspase activation, this compound has been shown to modulate the expression of other critical proteins involved in the regulation of apoptosis. Specifically, treatment with this compound leads to a decrease in the expression of Survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers and plays a dual role in inhibiting apoptosis and regulating cell division. Its downregulation by this compound likely contributes to the overall pro-apoptotic effect of the compound.

Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the key quantitative data regarding the pro-apoptotic effects of this compound.

| Parameter | Cell Line(s) | Value | Reference |

| IC50 | Various Human and Canine Cancer Cell Lines | ~3.5 µM | |

| IC50 | Malignant Glioma Cell Lines (Normoxic) | 7.6 - 8.5 µM |

Table 1: Cytotoxicity of this compound

| Apoptotic Marker | Observation | Reference |

| Caspase-9 | Cleavage/Activation | |

| Caspase-3 | Cleavage/Activation | |

| Caspase-7 | Cleavage/Activation | |

| PARP | Cleavage | |

| Survivin | Decreased Expression | |

| Phosphatidylserine | Externalization | |

| DNA | Fragmentation |

Table 2: Qualitative Effects of this compound on Apoptotic Markers

Signaling Pathways and Experimental Workflows

This compound-Induced Intrinsic Apoptosis Signaling Pathway

The following diagram illustrates the key molecular events in the intrinsic apoptotic pathway initiated by this compound.

Caption: this compound induced intrinsic apoptosis pathway.

Experimental Workflow for Assessing this compound Induced Apoptosis

The diagram below outlines a typical experimental workflow to characterize the apoptotic effects of this compound.

Caption: Experimental workflow for this compound apoptosis studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Western Blot Analysis for Caspase and PARP Cleavage

Objective: To detect the cleavage of caspases and PARP, and changes in Survivin expression following this compound treatment.

Protocol:

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for various time points.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, PARP, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Caspase Activity Assay (Caspase-Glo®)

Objective: To quantify the activity of initiator (caspase-9) and executioner (caspase-3/7) caspases.

Protocol:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well white-walled plate.

-

Treat cells with a range of this compound concentrations. Include a vehicle control.

-

-

Assay Procedure:

-

Equilibrate the plate and Caspase-Glo® reagent to room temperature.

-

Add 100 µL of the appropriate Caspase-Glo® reagent (for caspase-3/7 or caspase-9) to each well.

-

Mix the contents by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the results to the vehicle control to determine the fold-change in caspase activity.

-

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

Protocol:

-

Cell Harvesting and Staining:

-

Treat cells with this compound as described previously.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate compensation controls for FITC and PI.

-

Gate the cell populations to distinguish between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Conclusion

This compound is a potent inducer of the intrinsic apoptotic pathway in cancer cells. Its mechanism of action involves the activation of the caspase cascade, cleavage of PARP, and downregulation of the anti-apoptotic protein Survivin. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound's anti-cancer properties. Further research focusing on the upstream events, particularly the interaction of this compound with Bcl-2 family proteins and the precise mechanism of mitochondrial outer membrane permeabilization, will provide a more complete understanding of its therapeutic potential.

References

- 1. Characterization of this compound, a novel betulinic acid-derived anti-cancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anticancer activity of Betulinic acid and derivatives thereof on equine melanoma cell lines from grey horses and in vivo safety assessment of the compound this compound in two horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Nvx-207: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvx-207, a novel semi-synthetic derivative of betulinic acid, has emerged as a promising anti-cancer agent. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of this compound. It is designed to serve as a detailed resource for researchers and professionals in the field of drug development. The core of this compound's mechanism of action lies in its ability to induce apoptosis through the intrinsic pathway. This guide summarizes key quantitative data, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes its signaling pathways and experimental workflows.

Introduction

The development of derivatives of naturally occurring compounds with therapeutic potential is a cornerstone of modern drug discovery. Betulinic acid, a pentacyclic triterpene, has long been recognized for its anti-cancer properties. However, its clinical development has been impeded by poor pharmacological and physicochemical characteristics.[1] this compound, chemically identified as 2-amino-3-hydroxy-2-hydroxymethylpropyl 3-acetylbetulinoate, was developed to overcome these limitations.[1][2] This semi-synthetic derivative has demonstrated significant anti-tumor activity in various preclinical models.[1]

Discovery and Rationale for Synthesis

The primary rationale for the synthesis of this compound was to enhance the therapeutic potential of betulinic acid by improving its solubility and pharmacological profile. The modification involves the acetylation of the C-3 hydroxyl group of betulinic acid and subsequent esterification with a polar amino alcohol moiety, 2-amino-3-hydroxy-2-(hydroxymethyl)propane. This modification was intended to increase the compound's water solubility and potentially its interaction with biological targets.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process starting from betulinic acid.

Step 1: Synthesis of 3-O-acetyl-betulinic acid

The first step involves the selective acetylation of the C-3 hydroxyl group of betulinic acid.

-

Reaction Scheme: Betulinic acid is reacted with acetic anhydride in the presence of a base, such as pyridine, to yield 3-O-acetyl-betulinic acid.[1]

-

Experimental Protocol:

-

Dissolve betulinic acid (1 equivalent) in a mixture of pyridine and acetic anhydride.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to ensure complete acetylation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding crushed ice or cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-O-acetyl-betulinic acid.

-

Step 2: Synthesis of this compound (2-amino-3-hydroxy-2-hydroxymethylpropyl 3-acetylbetulinoate)

The second step is the esterification of 3-O-acetyl-betulinic acid with 2-amino-3-hydroxy-2-(hydroxymethyl)propane.

-

Reaction Scheme: 3-O-acetyl-betulinic acid is coupled with the amino alcohol in the presence of a coupling agent to form the final product, this compound.

-

Experimental Protocol:

-

Dissolve 3-O-acetyl-betulinic acid (1 equivalent) in a suitable dry aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent (e.g., DCC/DMAP or EDC/HOBt) and the amino alcohol, 2-amino-3-hydroxy-2-(hydroxymethyl)propane (1-1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude this compound by column chromatography on silica gel.

-

In Vitro Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of human and canine cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Human & Canine | Multiple | Mean IC50 = 3.5 | |

| Malignant Glioma | Glioblastoma | 7.6 - 8.5 | |

| Equine Melanoma | Melanoma | High Cytotoxicity | |

| Human Melanoma (A375) | Melanoma | High Cytotoxicity |

Mechanism of Action

The primary mechanism by which this compound exerts its anti-cancer effects is the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Induction of Apoptosis

This compound-induced apoptosis is characterized by the activation of a cascade of caspases.

-

Key Events in this compound-Induced Apoptosis:

-

Activation of initiator caspase-9.

-

Cleavage and activation of executioner caspases-3 and -7.

-

Cleavage of poly (ADP-ribose) polymerase (PARP).

-

Externalization of phosphatidylserine on the cell membrane.

-

DNA fragmentation.

-

Figure 1: this compound Induced Intrinsic Apoptosis Pathway.

Regulation of Lipid Metabolism

Global gene expression profiling has revealed that this compound also modulates genes associated with lipid metabolism.

-

Key Gene Expression Changes:

-

Upregulation of Insulin-induced gene 1 (Insig-1).

-

Upregulation of Low-density lipoprotein receptor (LDL-R).

-

Upregulation of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase.

-

Furthermore, this compound has been shown to bind to Apolipoprotein A-I, a key regulator of lipid metabolism and cholesterol transport.

Preclinical In Vivo Studies

A phase I/II study in canine cancer patients with naturally occurring tumors demonstrated excellent clinical responses to local treatment with this compound (10 mg/mL), including complete remission in 5 out of 5 treated animals. The treatment was well-tolerated.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures to determine the cytotoxic effects of this compound.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTS reagent (containing PES)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for a specified time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Figure 2: Workflow for MTS Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard procedures for detecting apoptosis by flow cytometry.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time. Include a vehicle control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Gene Expression Profiling

This outlines the general steps for gene expression analysis using Affymetrix U133 microarrays, as mentioned in the characterization of this compound.

-

Materials:

-

This compound treated and control cells

-

RNA extraction kit

-

Affymetrix GeneChip® Human Genome U133 Plus 2.0 Array

-

Affymetrix GeneChip® reagents and instrumentation

-

Bioinformatics software for data analysis

-

-

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Isolate total RNA from the cells using a suitable RNA extraction kit and assess RNA quality and quantity.

-

Synthesize double-stranded cDNA from the total RNA.

-

Perform in vitro transcription (IVT) to produce biotin-labeled cRNA.

-

Fragment the cRNA and hybridize it to the Affymetrix U133 microarray.

-

Wash, stain, and scan the microarray using an Affymetrix fluidics station and scanner.

-

Perform data analysis to identify differentially expressed genes between this compound treated and control samples.

-

Identification of Protein Binding Partners

This protocol describes a general workflow for identifying protein binding partners of a small molecule like this compound using a chemical crosslinker and MALDI-TOF analysis.

-

Materials:

-

This compound

-

Heterobifunctional chemical crosslinker

-

Cell lysate

-

SDS-PAGE equipment

-

In-gel digestion reagents (e.g., trypsin)

-

MALDI-TOF mass spectrometer

-

-

Procedure:

-

Synthesize a derivative of this compound that can be conjugated to a heterobifunctional crosslinker.

-

Incubate the this compound-crosslinker conjugate with cell lysate to allow for binding to target proteins.

-

Activate the crosslinker (e.g., by UV light) to covalently link this compound to its binding partners.

-

Separate the protein complexes by SDS-PAGE.

-

Excise the protein bands that are specific to the this compound treated sample.

-

Perform in-gel digestion of the excised protein bands with trypsin.

-

Extract the resulting peptides and analyze them by MALDI-TOF mass spectrometry.

-

Identify the proteins by peptide mass fingerprinting against a protein database.

-

Conclusion

This compound is a promising anti-cancer agent that demonstrates significant preclinical activity. Its improved pharmacological profile compared to its parent compound, betulinic acid, and its well-defined mechanism of action involving the induction of apoptosis make it a compelling candidate for further development. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound. Future investigations should focus on elucidating its in vivo pharmacokinetic and pharmacodynamic properties in more detail and exploring its efficacy in a broader range of cancer models.

References

Navigating the Preformulation Landscape of Nvx-207: A Technical Guide to Its Physicochemical Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Nvx-207, a novel semi-synthetic derivative of betulinic acid, has emerged as a promising anti-cancer agent. Its enhanced pharmacological profile over the parent compound necessitates a thorough understanding of its physicochemical properties to guide successful drug development. This technical guide provides a comprehensive overview of the available data on this compound, including its solubility and related characteristics, alongside detailed experimental protocols for key physicochemical assays. Where specific data for this compound is not publicly available, information on the parent compound, betulinic acid, is provided for comparative context.

Core Physicochemical Properties

A critical aspect of preformulation studies is the characterization of a drug candidate's fundamental physicochemical properties. These parameters are pivotal in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are essential for designing stable and bioavailable dosage forms.

Chemical Identity

This compound is chemically identified as 2-amino-3-hydroxy-2-hydroxymethylpropyl 3-acetylbetulinoate[1][2]. Its structure represents a significant modification of betulinic acid, aimed at improving its pharmaceutical properties.

Solubility Profile

One of the primary challenges with betulinic acid has been its poor aqueous solubility, limiting its clinical utility[3][4]. This compound was developed to overcome this limitation, exhibiting improved water solubility[5]. While comprehensive solubility data in various pharmaceutically relevant media are not extensively published, some key information is available.

Table 1: Solubility Data for this compound and Betulinic Acid

| Compound | Solvent System | Solubility |

| This compound | DMSO, PEG300, Tween-80, Saline | ≥ 2.08 mg/mL (3.46 mM) |

| Betulinic Acid | Water | 0.0002 g/L |

| Betulinic Acid | 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL |

| Betulinic Acid | Ethanol | ~0.5 mg/mL |

| Betulinic Acid | DMSO | ~20 mg/mL |

| Betulinic Acid | Dimethyl formamide | ~15 mg/mL |

Lipophilicity (LogP) and Ionization Constant (pKa)

Table 2: Lipophilicity and pKa of Betulinic Acid

| Compound | Parameter | Value | Source |

| Betulinic Acid | LogP | 5.34 | ALOGPS |

| Betulinic Acid | LogP | 6.64 | ChemAxon |

| Betulinic Acid | pKa (Strongest Acidic) | 4.75 | ChemAxon |

The high LogP value of betulinic acid indicates its lipophilic nature, which contributes to its low aqueous solubility. The acidic pKa suggests that its ionization state, and therefore solubility, will be pH-dependent. It is anticipated that the structural modifications in this compound would lead to a different LogP and pKa profile, likely contributing to its improved solubility.

Stability

Preliminary data suggests that this compound is thermolabile at room temperature. For experimental and formulation purposes, it is recommended to store this compound in formulation at refrigerated temperatures (approximately 4°C) to prevent degradation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately characterizing the physicochemical properties of a new chemical entity. The following sections outline generalized methodologies for determining key parameters.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the compound (this compound) is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or moles/L.

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity (LogP) Determination: Shake-Flask Method

This method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Protocol:

-

Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

pKa Determination: Potentiometric Titration

This method is used to determine the acid dissociation constant of a compound.

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects primarily through the induction of apoptosis via the intrinsic pathway. Additionally, it has been shown to modulate lipid metabolism.

Caption: Signaling pathway of this compound inducing apoptosis and modulating lipid metabolism.

The induction of the intrinsic apoptotic pathway by this compound involves the cleavage and activation of caspase-9, which in turn activates the executioner caspases-3 and -7. These caspases then cleave cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to programmed cell death. Furthermore, this compound's interaction with apolipoprotein A-I and its influence on the expression of genes such as insulin-induced gene 1 (Insig-1), the low-density lipoprotein receptor (LDL-R), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) suggest a broader impact on cellular metabolism that may contribute to its anti-tumor activity.

Conclusion

This compound represents a promising advancement in the development of betulinic acid-based anti-cancer therapies, primarily due to its improved physicochemical properties. While a complete dataset on its solubility, lipophilicity, and pKa is not yet publicly available, the existing information, coupled with data from its parent compound, provides a solid foundation for further preformulation and formulation development. The elucidation of its apoptotic mechanism of action offers clear targets for pharmacodynamic studies. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this compound, which will be essential for its successful translation into a clinical candidate.

References

- 1. Characterization of this compound, a novel betulinic acid-derived anti-cancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro assessment of triterpenoids this compound and betulinyl-bis-sulfamate as a topical treatment for equine skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betulinic acid - Wikipedia [en.wikipedia.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Nvx-207: A Technical Guide on its Effects on Canine and Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvx-207, a semi-synthetic derivative of betulinic acid, has emerged as a promising anti-cancer agent, demonstrating cytotoxic effects against a range of both canine and human cancer cell lines. This technical guide provides a comprehensive overview of the current in vitro research on this compound, focusing on its mechanism of action, efficacy across various cancer histologies, and the experimental protocols utilized to elucidate its effects. This compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspase-9, caspase-3, and caspase-7, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). This document consolidates quantitative data on its half-maximal inhibitory concentrations (IC50), details the methodologies for key experimental assays, and presents visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Betulinic acid, a naturally occurring pentacyclic triterpene, has long been recognized for its anti-tumor properties. However, its clinical development has been hampered by poor solubility and modest potency. This compound, an ester derivative of betulinic acid, was developed to overcome these limitations, exhibiting enhanced cytotoxicity in various cancer cell lines.[1] This guide synthesizes the available preclinical data on this compound, with a specific focus on its comparative effects on canine and human cancer cells, highlighting its potential as a translational therapeutic agent in veterinary and human oncology.

Efficacy of this compound: In Vitro Cytotoxicity

This compound has demonstrated significant anti-tumoral activity across a variety of both human and canine cancer cell lines, with a reported mean IC50 of 3.5 µM.[2] The tables below summarize the available IC50 values for this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |

| U251MG | Glioblastoma | 7.6 | Normoxic | [3] |

| U343MG | Glioblastoma | 8.5 | Normoxic | [3] |

| LN229 | Glioblastoma | 8.1 | Normoxic | [3] |

| A375 | Melanoma | Data not specified | Not specified |

Table 2: IC50 Values of this compound in Canine Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |

| Various | Various | Mean: 3.5 | Not specified |

Further research is required to establish a comprehensive panel of IC50 values for this compound across a wider range of specific canine cancer cell lines.

Mechanism of Action: Induction of Intrinsic Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular signals that converge on the mitochondria, leading to the release of pro-apoptotic factors and the subsequent activation of a caspase cascade.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is depicted below. This compound is believed to trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of key cellular substrates, including PARP, ultimately leading to the dismantling of the cell. Furthermore, this compound has been shown to decrease the expression of Survivin, an inhibitor of apoptosis protein (IAP).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human glioblastoma cell lines (U251MG, U343MG, LN229) and various canine cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is included in all experiments.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine the cytotoxic effects of this compound.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control for 72 hours.

-

Fixation: The cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.

-

Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect changes in the expression and cleavage of proteins involved in the apoptotic pathway.

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, cleaved caspase-9, Survivin, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a potent derivative of betulinic acid with significant anti-cancer activity in both human and canine cancer cell lines. Its mechanism of action through the induction of the intrinsic apoptotic pathway is well-supported by the current literature. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.

Future research should focus on:

-

Expanding the panel of canine cancer cell lines tested to identify specific canine cancers that are most sensitive to this compound.

-

Conducting in vivo studies in animal models to evaluate the efficacy, safety, and pharmacokinetics of this compound.

-

Investigating the potential for combination therapies with existing chemotherapeutic agents to enhance the anti-tumor effects of this compound.

-

Further elucidating the upstream molecular targets of this compound to fully understand its mechanism of action.

The promising preclinical data for this compound, particularly its efficacy in canine cancer models, underscores its potential as a valuable therapeutic agent in both veterinary and human oncology.

References

In-Depth Technical Guide: Exploratory Studies on Nvx-207's Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvx-207, a semi-synthetic derivative of betulinic acid, has emerged as a promising anti-cancer agent in preclinical studies. This technical guide provides a comprehensive overview of the exploratory studies on this compound's anti-tumor activity, with a focus on its mechanism of action, in vitro efficacy, and in vivo studies in animal models. This document synthesizes available quantitative data, details experimental protocols, and visualizes key biological pathways to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

Betulinic acid, a naturally occurring pentacyclic triterpene, has long been recognized for its anti-tumor properties. However, its clinical development has been hampered by poor solubility and unfavorable pharmacokinetic characteristics. This compound was developed to overcome these limitations while retaining or enhancing the parent compound's therapeutic activity. Exploratory studies have demonstrated that this compound exhibits significant anti-tumor effects across a range of cancer types in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its anti-tumor activity primarily through the induction of apoptosis via the intrinsic pathway.[1][2] This process is initiated by intracellular signals in response to cellular stress and culminates in the activation of a cascade of caspases, leading to programmed cell death.

Induction of the Intrinsic Apoptotic Pathway

Studies have shown that treatment with this compound leads to the cleavage and activation of key caspases involved in the intrinsic apoptotic pathway. Specifically, the activation of initiator caspase-9 and executioner caspases-3 and -7 has been observed.[1] A key substrate of activated caspase-3 is poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by caspase-3 is a hallmark of apoptosis and is consistently observed in this compound-treated cancer cells.[1]

Binding to Apolipoprotein A-I and Modulation of Lipid Metabolism

A unique aspect of this compound's mechanism of action is its interaction with apolipoprotein A-I (ApoA-I), a major component of high-density lipoprotein (HDL) and a key regulator of lipid metabolism.[1] Gene expression profiling of cancer cells treated with this compound revealed an upregulation of genes associated with lipid metabolism, including insulin-induced gene 1 (Insig-1), the low-density lipoprotein receptor (LDL-R), and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA). The precise signaling cascade linking ApoA-I binding and altered lipid metabolism to the induction of apoptosis is an area of ongoing investigation.

In Vitro Anti-Tumor Activity

This compound has demonstrated potent cytotoxic and anti-proliferative activity against a variety of cancer cell lines in vitro.

Summary of In Vitro Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line Origin | Cancer Type | Specific Cell Lines | Mean IC50 (µM) | Reference |

| Human and Canine | Various | Not specified | 3.5 | |

| Human | Malignant Glioma | U251MG, U343MG, LN229 | 7.6 - 8.5 | |

| Equine | Melanoma | MelDuWi, MellJess/HoMelZh | Not specified, but showed high cytotoxicity | |

| Equine | Sarcoid | Primary ES cells | Not specified, but showed significant inhibition |

In Vivo Anti-Tumor Activity

Preclinical in vivo studies in animal models with naturally occurring tumors have provided evidence of this compound's anti-tumor efficacy and tolerability.

Canine Cancer Studies

A phase I/II study was conducted in dogs with spontaneously arising, treatment-resistant malignancies. Local treatment with this compound at a concentration of 10 mg/mL resulted in excellent clinical responses. Notably, a complete remission was observed in all five treated animals in this preliminary study. The treatment was also reported to be well-tolerated.

Equine Melanoma and Sarcoid Studies

In studies involving horses with melanocytic tumors, topical application of a 1% this compound cream twice daily for 91 days showed a trend towards decreased tumor volume, although the results did not reach statistical significance in the initial study. The treatment was found to be convenient and safe. Further in vitro studies on equine sarcoid and melanoma cell lines demonstrated that this compound significantly inhibited proliferation and metabolism in a time- and dose-dependent manner.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the exploratory studies of this compound.

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration of this compound that inhibits cancer cell growth by 50% (IC50).

-

General Protocol (MTT/MTS or Crystal Violet Staining Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment:

-

MTS/MTT Assay: A tetrazolium salt solution (MTS or MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the absorbance is proportional to the number of viable cells.

-

Crystal Violet Staining Assay: Cells are fixed and stained with crystal violet, which stains the nuclei of adherent cells. The excess stain is washed away, and the bound dye is solubilized. The absorbance of the solubilized dye is measured, which is proportional to the number of cells.

-

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Apoptosis Assays

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Annexin V Staining:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected and washed.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide).

-

The stained cells are analyzed by flow cytometry. Annexin V positive, viability dye negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

-

-

Western Blot Analysis for Apoptosis Markers:

-

Cells are treated with this compound and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Human Clinical Trials

As of the current date, there is no publicly available information from sources such as ClinicalTrials.gov or published literature indicating that this compound has entered human clinical trials. The development of this compound appears to be in the preclinical stage, with promising results in animal models that may support future investigation in humans. No Investigational New Drug (IND) application for this compound has been publicly disclosed by the U.S. Food and Drug Administration (FDA).

Conclusion and Future Directions

Exploratory studies have established this compound as a promising anti-cancer agent with a distinct mechanism of action involving the induction of intrinsic apoptosis, potentially linked to its interaction with apolipoprotein A-I and the modulation of lipid metabolism. The in vitro and in vivo data in canine and equine models are encouraging and warrant further investigation.

Future research should focus on:

-

Elucidating the detailed molecular pathway connecting ApoA-I binding, lipid metabolism alterations, and the initiation of apoptosis.

-

Expanding the in vitro testing of this compound against a broader panel of human cancer cell lines to identify specific cancer types that may be particularly sensitive to this agent.

-

Conducting more extensive preclinical in vivo studies in rodent models to evaluate efficacy, pharmacokinetics, and toxicology to support a potential Investigational New Drug (IND) application.

-

If further preclinical data is positive, progressing this compound into Phase I human clinical trials to assess its safety, tolerability, and preliminary efficacy in cancer patients.

References

Unraveling the Cellular Impact of Nvx-207: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nvx-207, a novel semi-synthetic derivative of betulinic acid, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action: Induction of Apoptosis

The primary anti-tumor effect of this compound is the induction of programmed cell death, or apoptosis, in cancer cells. This process is initiated through the intrinsic apoptotic pathway, a mitochondrial-mediated cascade of events.

Key Events in this compound-Induced Apoptosis:

-

Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7.[1]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis.[2]

-

Phosphatidylserine Externalization: In the early stages of apoptosis, phosphatidylserine, a phospholipid normally confined to the inner leaflet of the plasma membrane, is externalized to the outer surface. This can be detected using Annexin V staining.[3]

-

DNA Fragmentation: A later event in apoptosis is the fragmentation of nuclear DNA, which can be quantified through cell cycle analysis.[3]

The cytotoxic mechanism of this compound has been described as being independent of the CD95 (Fas) receptor and the p53 tumor suppressor protein.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in various studies.

| Cell Line | Condition | IC50 (µM) | Reference |

| Glioma Lines | |||

| U251MG | Normoxia | 8.5 | [2] |

| U343MG | Normoxia | 7.6 | |

| LN229 | Normoxia | 8.1 | |

| U251MG | Hypoxia | 8.2 | |

| U343MG | Hypoxia | 7.9 | |

| LN229 | Hypoxia | 8.3 | |

| Various Human and Canine Cell Lines | 3.5 (mean) |

Signaling Pathways Modulated by this compound

Current research has not established a direct link between this compound and the PI3K/Akt or MAPK/ERK signaling pathways. However, its downstream effects on apoptosis suggest an intersection with cellular survival signaling.

Intrinsic Apoptotic Pathway

The following diagram illustrates the key steps in the intrinsic apoptotic pathway initiated by this compound.

Caption: Intrinsic apoptotic pathway activated by this compound.

Impact on Lipid Metabolism

Global gene expression profiling has revealed that this compound significantly impacts cellular lipid metabolism.

Key Gene Upregulations:

-

Insulin-induced gene 1 (Insig-1): A key regulator of cholesterol synthesis.

-

Low-density lipoprotein receptor (LDL-R): Responsible for the uptake of LDL cholesterol.

-

3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase: The rate-limiting enzyme in cholesterol synthesis.

Furthermore, this compound has been shown to directly bind to Apolipoprotein A-I (ApoA-I) , a major component of high-density lipoprotein (HDL) and a key regulator of cholesterol transport.

Lipid Metabolism Regulation Pathway

The following diagram outlines the logical relationship of this compound's effect on key genes in lipid metabolism.

Caption: this compound's impact on lipid metabolism genes.

Other Potential Mechanisms of Action

Preliminary evidence suggests that this compound may also exert its anti-cancer effects through additional mechanisms:

-

Topoisomerase Inhibition: Betulinic acid and its derivatives have been reported to inhibit topoisomerase I and II, enzymes critical for DNA replication and repair.

-

Anti-Angiogenesis: There are indications that this class of compounds may suppress the formation of new blood vessels, a process essential for tumor growth and metastasis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cytotoxicity Assay (SRB Assay)

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

-

Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base (pH 10.5).

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell survival against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activation Assay (Western Blot)

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, -3, -7, and cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Profiling (Microarray)

-

RNA Extraction: Treat cells with this compound, harvest, and extract total RNA using a suitable kit.

-

RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

-

cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the total RNA.

-

Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix U133).

-

Washing and Staining: Wash and stain the microarray chip according to the manufacturer's protocol.

-

Scanning: Scan the microarray chip to obtain fluorescence intensity data.

-

Data Analysis: Analyze the raw data to identify differentially expressed genes, performing normalization and statistical analysis to determine fold changes and p-values.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Clinical Perspective

To date, clinical studies of this compound have been primarily conducted in veterinary oncology. A phase I/II study in dogs with naturally occurring, treatment-resistant tumors showed excellent clinical responses, including complete remission in some cases, with local treatment of this compound being well-tolerated. Information on human clinical trials is not yet publicly available.

This guide provides a comprehensive summary of the current understanding of the cellular pathways affected by this compound. As research progresses, a deeper understanding of its molecular interactions will undoubtedly pave the way for its potential clinical application in human oncology.

References

- 1. Characterization of this compound, a novel betulinic acid-derived anti-cancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Betulinic Acid Derivatives this compound and B10 for Treatment of Glioblastoma—An in Vitro Study of Cytotoxicity and Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anticancer activity of Betulinic acid and derivatives thereof on equine melanoma cell lines from grey horses and in vivo safety assessment of the compound this compound in two horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Nvx-207's Impact on Gene Expression Profiling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvx-207, a semi-synthetic derivative of betulinic acid, has demonstrated significant anti-cancer activity by inducing apoptosis and modulating lipid metabolism. This technical guide provides a comprehensive overview of the impact of this compound on gene expression profiling, detailing its mechanism of action, the experimental methodologies used for its characterization, and the key signaling pathways it affects. All quantitative data from cited studies are summarized, and relevant biological pathways and experimental workflows are visualized to offer a clear and detailed understanding of this compound's molecular effects.

Introduction

This compound is a novel compound derived from betulinic acid, developed to overcome the pharmacological and physico-chemical limitations of its parent compound.[1] It has shown promising anti-tumor activity in various human and canine cancer cell lines, with a mean IC50 of 3.5 microM.[1] The primary mechanism of its anti-cancer effect is the induction of programmed cell death, or apoptosis, through the intrinsic pathway.[1] Furthermore, global gene expression studies have revealed a significant impact of this compound on the regulation of genes associated with lipid metabolism.[1] A key discovery in understanding its mechanism is the identification of Apolipoprotein A-I (ApoA-I), a major regulator of lipid metabolism and cholesterol transport, as a binding partner for this compound.[1] This guide will delve into the specifics of these findings, providing a technical foundation for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism: the induction of apoptosis and the modulation of lipid metabolism.

Induction of Intrinsic Apoptosis

This compound triggers the intrinsic apoptotic pathway, a form of programmed cell death initiated by intracellular signals of cellular stress. This process is characterized by the activation of a cascade of caspase enzymes. Specifically, treatment with this compound leads to the cleavage and activation of caspase-9, an initiator caspase, which in turn activates the executioner caspases, caspase-3 and caspase-7. These activated caspases are responsible for the downstream events of apoptosis, including the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.

Modulation of Lipid Metabolism via Apolipoprotein A-I Binding

A pivotal finding in the characterization of this compound is its ability to bind to Apolipoprotein A-I (ApoA-I). ApoA-I is the primary protein component of high-density lipoprotein (HDL) and plays a crucial role in reverse cholesterol transport. The interaction between this compound and ApoA-I appears to trigger a signaling cascade that leads to significant changes in the expression of genes involved in lipid metabolism.

Global gene expression profiling has shown that this compound upregulates the expression of several key genes in this pathway:

-

Insulin-induced gene 1 (INSIG1): A protein that plays a critical role in the feedback control of cholesterol synthesis.

-

Low-density lipoprotein receptor (LDLR): A receptor that mediates the endocytosis of cholesterol-rich LDL.

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis.

The upregulation of these genes suggests a profound impact of this compound on cellular cholesterol homeostasis, a process often dysregulated in cancer cells.

Gene Expression Profiling Data

Global gene expression profiling was performed to elucidate the molecular effects of this compound. The study identified a notable upregulation of genes associated with lipid metabolism. The following table summarizes these findings.

| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expression Change |

| INSIG1 | Insulin-induced gene 1 | Key regulator of cholesterol synthesis by mediating feedback control. | Upregulated |

| LDLR | Low-density lipoprotein receptor | Mediates the uptake of cholesterol-rich LDL from the bloodstream. | Upregulated |

| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | The rate-limiting enzyme in the mevalonate pathway, which produces cholesterol. | Upregulated |

Note: Specific fold-change values and statistical significance (p-values) were not available in the public domain at the time of this guide's compilation.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that characterized the effects of this compound.

Gene Expression Profiling using Affymetrix U133 Microarrays

A general protocol for gene expression profiling using Affymetrix U133 microarrays, as described in the original study, is outlined below.

Objective: To identify changes in global gene expression in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines were cultured under standard conditions and treated with this compound at a specified concentration and for a defined duration. Control cells were treated with a vehicle.

-

RNA Extraction: Total RNA was isolated from both this compound-treated and control cells using a standard RNA extraction method (e.g., TRIzol reagent). The quality and integrity of the RNA were assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis and Labeling: The extracted RNA was converted to double-stranded cDNA. An in vitro transcription (IVT) reaction was then performed to synthesize biotin-labeled cRNA.

-

Hybridization: The labeled cRNA was fragmented and hybridized to Affymetrix Human Genome U133 arrays.

-

Washing and Staining: After hybridization, the arrays were washed and stained with a streptavidin-phycoerythrin conjugate.

-

Scanning and Data Acquisition: The arrays were scanned using a dedicated Affymetrix scanner to detect the fluorescent signals.

-

Data Analysis: The raw data was processed and normalized. Statistical analysis was performed to identify genes that were differentially expressed between the this compound-treated and control groups.

Identification of this compound Binding Partners

The identification of ApoA-I as a binding partner for this compound was achieved using a chemical crosslinking system followed by mass spectrometry.

Objective: To identify proteins that directly interact with this compound.

Methodology:

-

Chemical Crosslinking: A heterobifunctional chemical crosslinker was used to covalently link this compound to its interacting proteins within a cellular lysate or a purified protein mixture.

-

Affinity Purification: The this compound-protein complexes were purified from the mixture using an affinity-based method.

-

Protein Identification by Mass Spectrometry: The purified proteins were separated by gel electrophoresis, and the protein bands of interest were excised. The proteins were then digested into peptides and identified using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Conclusion

This compound is a promising anti-cancer agent with a multifaceted mechanism of action that includes the induction of apoptosis and the modulation of lipid metabolism. The use of global gene expression profiling has been instrumental in uncovering the upregulation of key genes involved in cholesterol homeostasis, namely INSIG1, LDLR, and HMGCR. The identification of Apolipoprotein A-I as a direct binding partner provides a crucial link between this compound and its effects on lipid metabolism. This technical guide summarizes the key findings and experimental approaches used to characterize this compound, providing a valuable resource for researchers and clinicians in the field of oncology and drug development. Further investigation is warranted to elucidate the precise signaling cascade initiated by the this compound-ApoA-I interaction and to explore the full therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols for Nvx-207 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvx-207 is a novel, semi-synthetic derivative of betulinic acid demonstrating significant anti-cancer activity in a variety of preclinical models. These application notes provide detailed protocols for in vitro experiments to characterize the efficacy and mechanism of action of this compound. The methodologies outlined below are based on published research and are intended to guide researchers in their investigation of this promising anti-neoplastic agent.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1] This process is initiated by mitochondrial stress, leading to the sequential activation of initiator and effector caspases. Key molecular events include the cleavage and activation of caspase-9, followed by the activation of executioner caspases, such as caspase-3 and caspase-7. These caspases then cleave critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1]

Furthermore, studies have indicated that this compound modulates lipid metabolism. Gene expression analyses have shown an upregulation of genes such as insulin-induced gene 1 (Insig-1), the low-density lipoprotein receptor (LDL-R), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) following treatment with this compound.[1] The precise molecular linkage between this metabolic reprogramming and the induction of apoptosis is an active area of investigation.

Data Presentation

This compound In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| Various Human and Canine Cancer Cell Lines | Various | ~3.5 (mean) | Not Specified |

| U251MG | Glioblastoma | 7.6 - 8.5 | SRB Assay |

| U343MG | Glioblastoma | 7.6 - 8.5 | SRB Assay |

| LN229 | Glioblastoma | 7.6 - 8.5 | SRB Assay |

Note: IC50 values can vary depending on the assay conditions and cell line characteristics.

Signaling Pathway Diagrams

Caption: this compound induced intrinsic apoptosis pathway.

Caption: this compound's effect on lipid metabolism genes.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This assay measures the number of adherent cells by staining the cell nuclei and cytoplasm.

Materials:

-

Phosphate Buffered Saline (PBS)

-

Fixative solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol

-

Crystal Violet Staining Solution (0.5% w/v): Dissolve 0.5 g of crystal violet powder in 100 mL of 20% methanol.

-

Solubilization Solution: 10% acetic acid

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Aspirate the media and gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 4% PFA or 100% methanol to each well and incubate for 15 minutes at room temperature.

-

Remove the fixative and wash the plate gently with water.

-

Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plate four times with tap water to remove excess stain.

-

Air-dry the plate completely.

-

Add 200 µL of 10% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 570 nm using a microplate reader.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MTS reagent

-

96-well plate reader

Protocol:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat cells with a range of this compound concentrations and a vehicle control for the desired duration.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assays

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for viability assays.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

This assay measures the activity of key apoptosis-related caspases.

Materials:

-

Caspase-Glo® 3/7, 8, or 9 Assay Kit (or similar fluorometric/colorimetric kit)

-

Luminometer or fluorometer

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound and appropriate controls.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® reagent to each well.

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence or fluorescence using a plate reader.

This assay detects the cleavage of PARP, a hallmark of caspase-3 activation.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with the primary PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL reagent and an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment and a decrease in the 116 kDa full-length PARP.

Gene Expression Analysis

This technique allows for a global analysis of gene expression changes induced by this compound.

Protocol:

-

Treat cells with this compound and a vehicle control.

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

Synthesize biotin-labeled cRNA from the total RNA using an in vitro transcription kit.

-

Fragment the cRNA and hybridize it to an Affymetrix GeneChip® array (e.g., Human Genome U133 Plus 2.0 Array).

-

Wash and stain the array using an Affymetrix fluidics station.

-